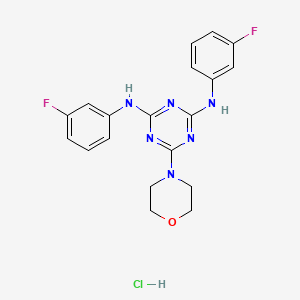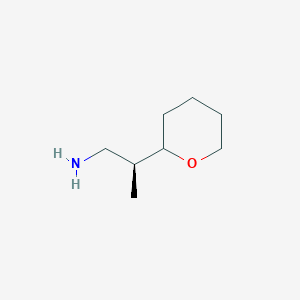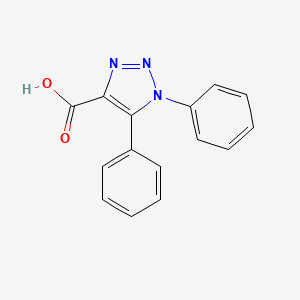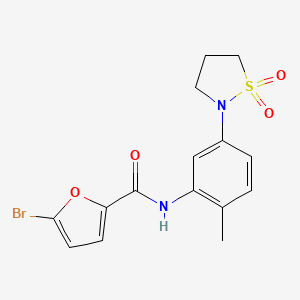
N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N2,N4-bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine” is a chemical compound . Its molecular formula is C16H12F2N6O2 .
Molecular Structure Analysis
The molecular formula of this compound is C16H12F2N6O2. It has an average mass of 358.302 Da and a monoisotopic mass of 358.098969 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 358.3 g/mol. For more detailed physical and chemical properties, you may want to refer to a specialized database or resource .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
Research has identified compounds with structures similar to N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride as potential neurokinin-1 (NK1) receptor antagonists. These antagonists have shown efficacy in pre-clinical tests relevant to clinical outcomes in conditions such as emesis and depression, indicating their importance in developing treatments for these conditions (Harrison et al., 2001).
Synthesis and Biological Activity
A study on pyrimidine derivatives linked with morpholinophenyl has shown significant larvicidal activity, demonstrating the potential of these compounds in pest control and public health applications (Gorle et al., 2016).
Electrochemical Applications
Research involving Schiff bases related to the triazine class has highlighted their use in electrochemical applications, specifically as selective electrodes for metal ions. This indicates the compound's relevance in analytical chemistry, particularly for detecting and quantifying metal ions in various samples (Upadhyay et al., 2012).
NK1 Receptor Antagonist Synthesis
The efficient synthesis of an NK1 receptor antagonist, showcasing a methodological advancement in pharmaceutical chemistry, highlights the compound's role in the development of new therapeutic agents (Brands et al., 2003).
Fluorination and Electron Transport Material
Studies on the fluorination of alkylamines and the development of electron transport materials for OLEDs show the compound's potential in material science, particularly for improving the performance and efficiency of electronic devices (Takashi et al., 1999; Klenkler et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-N,4-N-bis(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O.ClH/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27;/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBMJEANACQSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC(=CC=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2986588.png)
![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2986591.png)




![N-(2-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2986600.png)

![Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2986602.png)
![7-Tert-butyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2986603.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2986605.png)